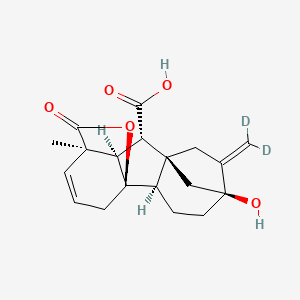
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is an organic compound with a complex structure that includes both ester and phosphonate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions to form the corresponding phosphonate ester. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with an α,β-unsaturated ester to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonate groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce alcohols.
科学研究应用
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary but often include key metabolic enzymes or signaling proteins.
相似化合物的比较
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but lacks the hydroxyacrylate moiety.
Diethyl tosyloxy methylphosphonate: Contains a tosyloxy group instead of the hydroxyacrylate group.
Uniqueness
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is unique due to its combination of ester and phosphonate functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H19O6P |
|---|---|
分子量 |
266.23 g/mol |
IUPAC 名称 |
ethyl (Z)-2-(diethoxyphosphorylmethyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-4-14-10(12)9(7-11)8-17(13,15-5-2)16-6-3/h7,11H,4-6,8H2,1-3H3/b9-7+ |
InChI 键 |
JHYHWGWBVWKHSN-VQHVLOKHSA-N |
手性 SMILES |
CCOC(=O)/C(=C/O)/CP(=O)(OCC)OCC |
规范 SMILES |
CCOC(=O)C(=CO)CP(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
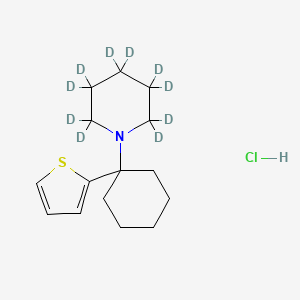


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
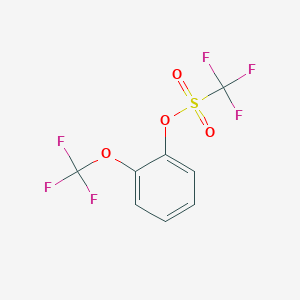
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
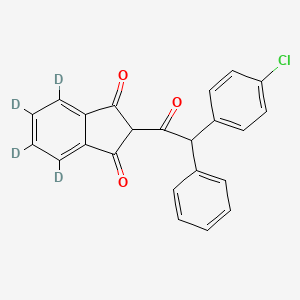

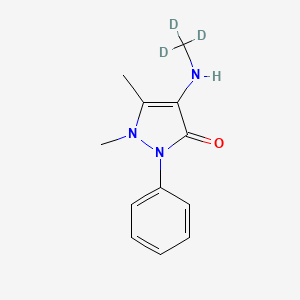
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
